N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane

Description

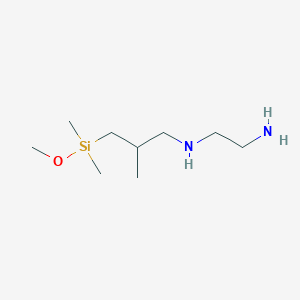

N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane (referred to hereafter by its full IUPAC name) is a bifunctional organosilane compound characterized by dual amine groups and a methoxysilane moiety. Its structure includes a branched isobutyl group and a dimethylmethoxysilane terminus, distinguishing it from linear analogs like 3-aminopropyltrimethoxysilane (APTMS) . This compound is widely utilized in surface functionalization, adhesion promotion, and molecular imprinting due to its unique balance of reactivity, steric effects, and interfacial binding capabilities. Applications span nanotechnology (e.g., liposome stabilization ), environmental science (CO₂ capture ), and biomimetic sensor development .

Properties

IUPAC Name |

N'-[3-[methoxy(dimethyl)silyl]-2-methylpropyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N2OSi/c1-9(7-11-6-5-10)8-13(3,4)12-2/h9,11H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHOHWZKCFNGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN)C[Si](C)(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697871 | |

| Record name | N~1~-{3-[Methoxy(dimethyl)silyl]-2-methylpropyl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-49-4 | |

| Record name | N~1~-{3-[Methoxy(dimethyl)silyl]-2-methylpropyl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane typically involves the reaction of 3-aminopropyltrimethoxysilane with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane undergoes several types of chemical reactions, including:

Condensation Reactions: The amino groups can react with carbonyl compounds to form Schiff bases.

Hydrolysis: The methoxysilane groups can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and acid chlorides for condensation reactions, and water or alcohols for hydrolysis. These reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of a catalyst if necessary .

Major Products Formed

The major products formed from these reactions include Schiff bases, silanols, and siloxane polymers. These products have various applications in materials science, coatings, and adhesives .

Scientific Research Applications

N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane is a versatile organosilane compound with both amino and methoxysilane functional groups, enabling it to participate in a wide range of chemical reactions and interactions. It has the molecular weight of 202.36 g/mol. This compound has been studied extensively for applications across chemistry, biology, and industry.

Scientific Research Applications

Chemistry this compound is employed as a coupling agent to enhance the adhesion between organic and inorganic materials, such as in the modification of glass fibers and carbon nanotubes.

Biology The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.

Industry It is used in the production of advanced materials like nanocomposites and coatings, enhancing mechanical and thermal properties. It is also used in the surface modification of silicon-containing materials such as glass beads, silica, talc, mica, and clay .

Case Study 1: Drug Delivery Systems

A study explored the use of this compound-functionalized mesoporous silica nanoparticles (MSNPs) for targeted drug delivery. The findings revealed:

- Targeting Specificity : MSNPs modified with this compound showed enhanced binding to cancer cells compared to non-targeted nanoparticles.

- Therapeutic Efficacy : In vitro tests demonstrated that these nanoparticles could effectively deliver chemotherapeutic agents, improving their cytotoxic effects on tumor cells while minimizing off-target effects.

Case Study 2: Collagenase Activity Modulation

Another investigation assessed the impact of this compound on collagenase activity. The results indicated:

- Inhibition of Proteolytic Activity : this compound exhibited lower proteolytic contaminant activities, suggesting its potential use in tissue engineering applications where collagen integrity is crucial.

- Enhanced Biocompatibility : When integrated into biomaterials, this compound improved cell adhesion and proliferation, indicating favorable interactions with biological tissues.

Use as an Adhesion Promoter

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane can be used as an adhesion promoter to provide better adhesion to a variety of substrates, including glass, aluminum, and steel in 1 part- and 2-part polysulfide/silicone-crosslinked sealants . It is also used as an additive to phenolic resin binders for mineral fiber insulating materials .

Hydrophobic Coating

This compound can be applied to fabrics to make them more reactive towards the attachment of a second silane to create a hydrophobic surface .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane involves its ability to form stable covalent bonds with various substrates. The amino groups can form Schiff bases with carbonyl compounds, while the methoxysilane groups can hydrolyze to form silanols, which can further condense to form siloxane bonds. These interactions allow the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of amino-functionalized silanes. Key structural analogs include:

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO-T)

- Structure: Linear aminopropyl chain with a trimethoxysilane group.

- Functional Groups : Two primary amines, three methoxy groups.

- Key Differences : Lacks the branched isobutyl group, resulting in lower steric hindrance and higher crosslinking density compared to the target compound .

3-Aminopropyltrimethoxysilane (APTMS)

- Structure: Linear aminopropyl chain with a trimethoxysilane terminus.

- Functional Groups : Single primary amine, three methoxy groups.

- Key Differences : Shorter chain and fewer amine groups, leading to reduced binding capacity in molecular imprinting .

(3-Mercaptopropyl)trimethoxysilane (MPTES)

- Structure : Similar to APTMS but with a thiol (-SH) group instead of an amine.

- Functional Groups : Thiol, trimethoxysilane.

- Key Differences: Thiol groups enable disulfide bonding but lack the amine-mediated hydrogen bonding critical for adsorption of polar molecules like Bisphenol A .

Functional Group Impact on Properties

Application-Specific Performance

Adhesion Promotion

- Target Compound : Used in adhesion promoters for coatings due to its balance of amine reactivity and steric stability. Demonstrated 100% anti-peeling rate in epoxy primer systems when modified .

- DAMO-T : Achieves shear strength of 0.37 MPa in epoxy-silicone tie-coatings due to high crosslinking density .

- APTMS : Common in general adhesion applications but underperforms in high-stress environments .

Molecular Imprinting

- Target Compound: Not directly studied in imprinting but structurally similar to DAMO-T, which showed 2.5× higher Bisphenol A binding than MPTES in silica films .

- MPTES: Limited to non-polar targets due to thiol groups .

Surface Functionalization

- Target Compound: Used to coat glass surfaces (1.5 nm length) for reduced protein-translocon interactions, outperforming shorter-chain aminosilanes in liposome stabilization .

- APTMS : Preferred for CO₂ capture due to cost-effectiveness, but suffers from humidity-induced degradation .

Physical and Chemical Properties

| Parameter | Target Compound | DAMO-T | APTMS |

|---|---|---|---|

| Chain Length | ~1.5 nm | ~1.2 nm | ~0.9 nm |

| Thermal Stability | High (branched structure) | Moderate | Low |

| Elastic Modulus | Data unavailable | 1.2 GPa (epoxy-rich) | 0.8 GPa |

Biological Activity

N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane (AEABMS) is a silane compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and material science. This article aims to explore the biological activity of AEABMS, including its pharmacological properties, applications in drug delivery systems, and implications in various therapeutic contexts.

Chemical Structure and Properties

AEABMS is characterized by the following structural formula:

- Molecular Weight : 202.36 g/mol

- Functional Groups : Amino groups, methoxy groups, and silane moieties contribute to its reactivity and biological interactions.

Pharmacological Properties

Research indicates that AEABMS exhibits several pharmacological activities:

- Antihistamine Activity : Initial studies suggest that derivatives of AEABMS can inhibit histamine receptors, potentially offering therapeutic benefits in allergic reactions .

- CNS Depressant Effects : Compounds similar to AEABMS have shown central nervous system depressant activities, indicating potential applications in treating anxiety or sleep disorders .

- Antiacetylcholine Activity : The ability to modulate acetylcholine receptors may position AEABMS as a candidate for neuroprotective therapies .

The biological activity of AEABMS is thought to be mediated through its interaction with various neurotransmitter systems. The aminoethyl and aminoisobutyl groups likely facilitate binding to receptor sites, influencing neurotransmitter release and signaling pathways.

Case Study 1: Drug Delivery Systems

A study explored the use of AEABMS-functionalized mesoporous silica nanoparticles (MSNPs) for targeted drug delivery. The findings revealed:

- Targeting Specificity : MSNPs modified with AEABMS showed enhanced binding to cancer cells compared to non-targeted nanoparticles.

- Therapeutic Efficacy : In vitro tests demonstrated that these nanoparticles could effectively deliver chemotherapeutic agents, improving their cytotoxic effects on tumor cells while minimizing off-target effects .

Case Study 2: Collagenase Activity Modulation

Another investigation assessed the impact of AEABMS on collagenase activity. The results indicated:

- Inhibition of Proteolytic Activity : AEABMS exhibited lower proteolytic contaminant activities, suggesting its potential use in tissue engineering applications where collagen integrity is crucial .

- Enhanced Biocompatibility : When integrated into biomaterials, AEABMS improved cell adhesion and proliferation, indicating favorable interactions with biological tissues.

Data Summary

| Property | Value/Effect |

|---|---|

| Molecular Weight | 202.36 g/mol |

| Antihistamine Activity | Yes |

| CNS Depressant Activity | Yes |

| Antiacetylcholine Activity | Yes |

| Targeting Specificity | Enhanced with MSNPs |

| Collagenase Activity | Lower proteolytic activity |

Q & A

Basic Questions

Q. What is the recommended protocol for functionalizing glass surfaces with N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane in single-molecule studies?

- Methodology :

- Surface Activation : Sonicate glass coverslips in 5 M KOH at 30°C for 45 min, followed by rinsing with deionized water and drying at 110°C for 30 min .

- Plasma Cleaning : Treat surfaces with plasma for 10 min to enhance silane adhesion .

- Silane Application : Incubate surfaces with 2% (v/v) this compound in acetone for 1 hour at room temperature .

- Post-Treatment : Rinse with acetone, dry with pressurized air, and store under vacuum overnight .

- Outcome : This protocol reduces nonspecific interactions between the glass surface and biomolecules (e.g., SecYEG translocon in liposomes), enabling stable single-molecule imaging .

Q. How does this silane improve surface passivation in biomolecular assays?

- Mechanism : The compound’s elongated structure (~1.5 nm) creates a hydrophilic, amine-functionalized layer that minimizes hydrophobic interactions and nonspecific binding of proteins or lipids .

- Validation : In studies with SecYEG translocon-containing liposomes, surfaces coated with this silane allowed controlled liposome spreading in 150 mM KCl, critical for observing dynamic interactions .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its performance compared to shorter-chain aminosilanes?

- Structural Advantage : The 1.5 nm chain length provides sufficient spacing to prevent steric hindrance while maintaining stable surface attachment, unlike shorter silanes (e.g., (3-aminopropyl)triethoxysilane) that may lead to denser, less flexible coatings .

- Functional Impact : Longer chains reduce electrostatic and van der Waals interactions, as demonstrated by improved liposome spreading efficiency and reduced aggregation in single-molecule assays .

Q. What strategies optimize grafting density for specific applications (e.g., protein immobilization vs. lipid bilayer studies)?

- Key Parameters :

- Silane Concentration : Varying from 1% to 5% (v/v) alters surface coverage. Lower concentrations (e.g., 2%) are optimal for biomolecular studies to avoid overcrowding .

- Reaction Time : Extending incubation beyond 1 hour may increase grafting density but risks multilayer formation .

- Characterization Tools : Use atomic force microscopy (AFM) to map surface topography and X-ray photoelectron spectroscopy (XPS) to quantify amine group density .

Q. How can researchers resolve contradictions in reported thermal stability data for silane-functionalized surfaces?

- Analytical Framework :

- Controlled Testing : Perform thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways (e.g., silane degradation vs. residual solvent evaporation) .

- Cross-Validation : Combine differential scanning calorimetry (DSC) with FTIR to correlate mass loss events with chemical changes (e.g., methoxy group hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.